molecular formula C26H44O10 B3117745 (2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) CAS No. 226877-04-9

(2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)

Cat. No.: B3117745
CAS No.: 226877-04-9
M. Wt: 516.6 g/mol
InChI Key: QKVPHRSJRTWUAC-TXTZMMAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) is a complex organic compound with a unique structure that includes multiple chiral centers and ester groups

Scientific Research Applications

Chemistry

In chemistry, (2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) is used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis .

Biology

In biology, this compound can be used as a probe to study enzyme mechanisms and stereoselective reactions. Its unique structure allows researchers to investigate how enzymes interact with different functional groups and chiral centers .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to its structure could lead to the development of new drugs with specific biological activities .

Industry

In industry, (2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of chiral centers. Common synthetic routes may involve the use of protecting groups such as pivaloyl chloride to protect hydroxyl groups, followed by selective deprotection and esterification reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester groups can produce alcohols .

Mechanism of Action

The mechanism of action of (2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to participate in various biochemical reactions, including enzyme catalysis and receptor binding . The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[(2S)-2-hydroxy-2-[(2S,3S,4R,5S)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O10/c1-23(2,3)19(28)32-13-14(27)15-16(34-20(29)24(4,5)6)17(35-21(30)25(7,8)9)18(33-15)36-22(31)26(10,11)12/h14-18,27H,13H2,1-12H3/t14-,15-,16-,17+,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVPHRSJRTWUAC-TXTZMMAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]([C@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)
Reactant of Route 2
Reactant of Route 2
(2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)
Reactant of Route 3
Reactant of Route 3
(2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)
Reactant of Route 4
Reactant of Route 4
(2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)
Reactant of Route 5
(2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)
Reactant of Route 6
(2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)

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